(R)-2,3-Dihydroxy-isovalerate

Content Navigation

CAS Number

Product Name

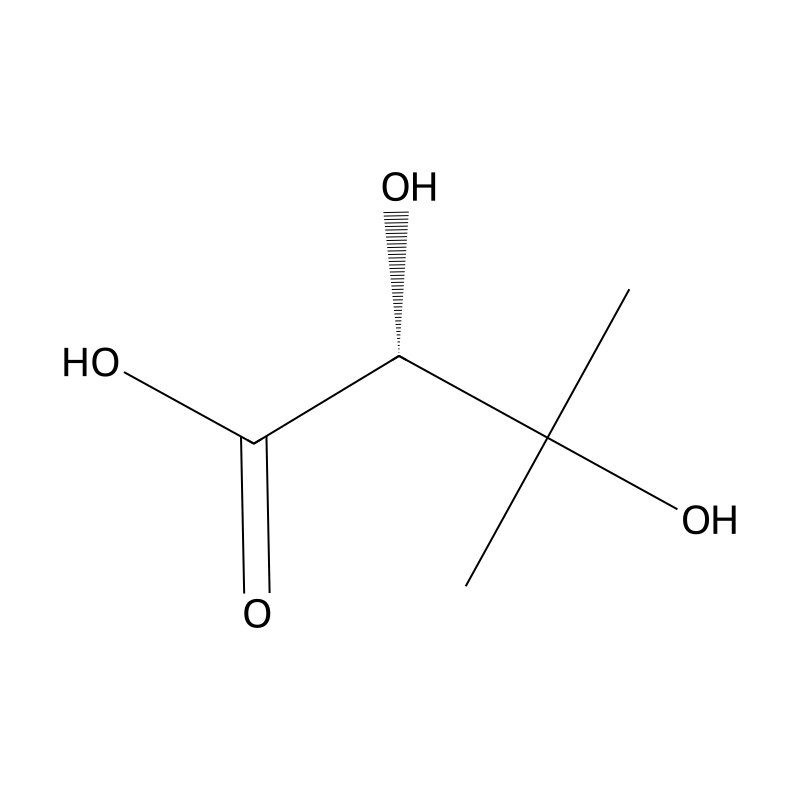

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

HMDB0012141 (R)-2,3-Dihydroxy-isovalerate metabolite identification

Metabolite Identification Summary

(R)-2,3-Dihydroxy-isovalerate is a key intermediate in the biosynthesis of branched-chain amino acids. The table below summarizes its core chemical and biological properties.

| Property | Description |

|---|---|

| Common Name | This compound [1] |

| IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoic acid [1] |

| HMDB ID | HMDB0012141 [1] |

| KEGG ID | C04272 [2] |

| Chemical Formula | C5H10O4 [1] |

| Average Molecular Weight | 134.1305 g·mol⁻¹ [1] |

| Chemical Structure (SMILES) | CC(C)(O)[C@@H](O)C(O)=O [3] |

| Class | Hydroxy Fatty Acids [1] |

| Biological Role | Intermediate in the biosynthesis of valine, leucine, and isoleucine; also involved in pantothenate and Coenzyme A biosynthesis [1] [4] [2]. |

| Producing Enzyme | Ketol-acid reductoisomerase (EC 1.1.1.86) [1] [4] |

| Consuming Enzyme | Dihydroxy-acid dehydratase (EC 4.2.1.9) [1] [4] |

Analytical Data and Predicted Properties

For researchers using mass spectrometry, predicted LC-MS/MS data and key physicochemical properties can aid in metabolite identification.

| LC-MS/MS Spectrum (Predicted) | Splash Key (MoNA) [3] |

|---|---|

| 10V, Positive | splash10-00kr-4900000000-196ffbbf313a33f24f27 |

| 20V, Positive | splash10-00ri-9300000000-aebebbbe2c7c11465a67 |

| 40V, Positive | splash10-0006-9000000000-92af6a04d8cb7601ab35 |

| 10V, Negative | splash10-0019-9500000000-2837622949a6bd688094 |

| 20V, Negative | splash10-00s9-9400000000-0fc7aa81197fc5feb444 |

| 40V, Negative | splash10-00dr-9000000000-45f3b95b2f30ea8445c1 |

| Physicochemical Property | Predicted Value | Source |

|---|---|---|

| Water Solubility | 529 g/L | ALOGPS [1] |

| logP | -0.83 | ALOGPS [1] |

| pKa (Strongest Acidic) | 3.8 | ChemAxon [1] |

| Physiological Charge | -1 | ChemAxon [1] |

| Hydrogen Donor Count | 3 | ChemAxon [1] |

| Polar Surface Area | 77.76 Ų | ChemAxon [1] |

Metabolic Pathways

This metabolite is integrated into several crucial biological pathways. The following diagram illustrates its role in the biosynthesis of valine, leucine, and isoleucine.

Diagram 1: The role of this compound in the biosynthesis of branched-chain amino acids. Based on information from HMDB and KEGG [1] [2].

Methodologies for Metabolite Identification

While specific protocols for this exact metabolite are not detailed in the search results, the general workflows for identifying metabolites in complex biological samples using NMR and Mass Spectrometry are well-established. The following diagram outlines this process.

Diagram 2: A generalized workflow for untargeted metabolomics studies, highlighting metabolite identification as the key bottleneck [5] [6].

Here are the core techniques used for identification:

- NMR Spectroscopy: For metabolite identification in biofluids, 1D 1H NMR can provide a surprising amount of information, including chemical shifts, signal multiplicities, and coupling constants [5]. For more complex or lower-abundance metabolites, 2D NMR experiments like 1H-1H COSY and 1H-13C HSQC are essential for determining molecular structure and connectivity [5].

- Mass Spectrometry (MS): The most common approach involves:

- MS Database Searching: Comparing the accurate mass of a molecular ion against databases like HMDB or METLIN to get a list of candidate compounds [6].

- MS/MS Spectral Library Matching: Fragmenting the molecular ion and comparing the resulting spectrum to a reference library. This, especially when combined with retention time matching, provides a high level of confidence for identification [6].

References

- 1. Human Metabolome Database: Showing metabocard for... [hmdb.ca]

- 2. C04272 - KEGG COMPOUND [genome.jp]

- 3. This compound (PAMDB000589) [pseudomonas.umaryland.edu]

- 4. This compound [en.wikipedia.org]

- 5. A guide to the identification of metabolites in NMR-based... [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomics Data Analysis | Thermo Fisher Scientific - CA [thermofisher.com]

valine leucine isoleucine biosynthesis pathway intermediate

BCAA Biosynthesis Pathways: Core Machinery

The biosynthesis of valine, leucine, and isoleucine occurs through parallel and interconnected pathways. These pathways are predominantly found in plants and microorganisms, as mammals must acquire BCAAs through their diet [1] [2].

A key feature is that valine and isoleucine biosynthesis share four enzymes [3]. The first enzyme in the pathway, acetolactate synthase (ALS), is a major regulatory point and is feedback-inhibited by the end-products of the pathway [2].

The graphic below illustrates the core pathways and their connection to central metabolism.

BCAA biosynthesis begins with pyruvate and threonine-derived 2-ketobutyrate. Shared enzymes catalyze parallel steps for valine and isoleucine, while leucine synthesis branches from valine's intermediate. End-products inhibit key enzymatic steps.

Key Enzymes and Pathway Intermediates

The table below summarizes the core enzymes and their specific substrates and products in the BCAA biosynthesis pathways [4] [2] [3].

| Enzyme | EC Number | Primary Substrate(s) | Primary Product(s) | Pathway | Key Regulation |

|---|---|---|---|---|---|

| Threonine Deaminase (TD) | 4.3.1.19 | L-Threonine | 2-Ketobutyrate | Isoleucine | Feedback inhibited by Isoleucine [2] |

| Acetolactate Synthase (ALS) | 2.2.1.6 | Pyruvate (x2); Pyruvate + 2-Ketobutyrate | Acetolactate; Acetohydroxybutyrate | Valine & Isoleucine | Feedback inhibited by Valine, Leucine [2] |

| Ketol-Acid Reductoisomerase (KAR) | 1.1.1.86 | Acetolactate; Acetohydroxybutyrate | 2,3-Dihydroxyisovalerate; 2,3-Dihydroxy-3-methylvalerate | Valine & Isoleucine | - |

| Dihydroxyacid Dehydratase (DHAD) | 4.2.1.9 | 2,3-Dihydroxyisovalerate; 2,3-Dihydroxy-3-methylvalerate | 2-Ketoisovalerate; 2-Keto-3-methylvalerate | Valine & Isoleucine | Inhibited by Valine [4] |

| Branched-Chain Aminotransferase (BCAT) | 2.6.1.42 | 2-Ketoisovalerate; 2-Keto-3-methylvalerate | L-Valine; L-Isoleucine | Valine & Isoleucine | - |

| 2-Isopropylmalate Synthase (IPMS) | 2.3.3.13 | 2-Ketoisovalerate + Acetyl-CoA | 2-Isopropylmalate | Leucine | Feedback inhibited by Leucine [5] |

Analytical and Experimental Methodologies

Accurate analysis of BCAAs and their intermediates is crucial for research. A significant challenge lies in separating and quantifying the constitutional isomers leucine and isoleucine, as well as the stereoisomers of isoleucine [1].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is considered the gold standard for BCAA quantification due to its high sensitivity, specificity, and broad dynamic range [1].

- Sample Preparation: Typically involves protein precipitation. Derivatization is not strictly necessary but can be used.

- Chromatography:

- Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mode provides high specificity. Common transitions are monitored for each BCAA and internal standards.

Alternative and Emerging Methods

- Flow Injection Analysis with Tandem Mass Spectrometry (FIA-MS/MS): Allows for rapid screening without chromatographic separation, but requires multivariate calibration to avoid false positives from isobaric interference [1].

- Enzymatic Assays: Can be used to study the activity of specific pathway enzymes (e.g., ALS, BCAT) by measuring the consumption of substrates or production of products under controlled conditions.

Research and Therapeutic Implications

Understanding these pathways opens several avenues for applied research.

- Metabolic Engineering for Industrial Production: Bacterial strains like Corynebacterium glutamicum and Escherichia coli are engineered to overproduce BCAAs. Strategies include alleviating feedback inhibition in enzymes like ALS and DHAD, and enhancing precursor supply [1] [4].

- Exploring Underground Metabolism: Recent research has revealed promiscuous activities in BCAA enzymes. For instance, Acetohydroxyacid synthase (AHAS) in E. coli can condense glyoxylate and pyruvate to form 2-ketobutyrate, creating a novel, recursive isoleucine biosynthesis route independent of threonine [6]. This expands the known metabolic space and has biotechnological potential.

- Targeting BCAA Metabolism in Disease: The BCAA catabolic enzyme Branched-chain keto acid dehydrogenase (BCKDH) is deficient in Maple Syrup Urine Disease (MSUD). Furthermore, as BCAAs, particularly leucine, activate mTORC1—a key regulator of cell growth—their metabolism is implicated in conditions like cancer and diabetes [1] [5]. This makes the transporters and enzymes in these pathways potential drug targets.

References

- 1. Branched-chain amino acids: physico-chemical properties ... [pmc.ncbi.nlm.nih.gov]

- 2. Branched Chain Amino Acid Biosynthesis [passel2.unl.edu]

- 3. Saccharomyces cerevisiae L-valine biosynthesis [pathway.yeastgenome.org]

- 4. The biological functions and metabolic pathways of valine in ... [jasbsci.biomedcentral.com]

- 5. Branched-chain amino acid [en.wikipedia.org]

- 6. A recursive pathway for isoleucine biosynthesis arises from ... [elifesciences.org]

Alistipes-associated (R)-2,3-Dihydroxy-isovalerate production

Experimental Data Summary

| Aspect | Details |

|---|---|

| Primary Intervention | Silibinin (oral gavage, 20, 50, 100 mg/kg) [1] |

| Control Treatments | Mesalazine (310 mg/kg), normal saline, Fecal Microbiota Transplantation (FMT) [1] |

| Disease Model | Mouse model of Ulcerative Colitis induced by 2.5% (w/v) Dextran Sulfate Sodium (DSS) for 10 days [1] |

| Key Metabolite | (R)-2,3-dihydroxy-isovalerate (R-DHIV), 50 mg/kg [1] |

| Key Bacteria | Alistipes indistinctus, Alistipes finegoldii (1 × 10⁹ CFU/ml oral gavage) [1] |

| Core Finding | R-DHIV's anti-colitis effect is mediated via the GAT-3/RARβ/RORγt axis [1] [2] |

Experimental Protocols & Methodologies

| Category | Protocol Description |

|---|---|

| Animal Model & Colitis Induction | 6-week-old male C57BL/6 mice administered 2.5% DSS in drinking water ad libitum for 10 days. Mice monitored for disease activity (weight loss, stool consistency, bleeding) [1]. |

| Microbiome Depletion | Subset of mice pre-treated for 2 weeks with broad-spectrum antibiotic (ABX) cocktail (1 mg/ml ampicillin, 5 mg/ml streptomycin, 1 mg/ml colistin) in drinking water prior to DSS and silibinin treatment [1]. |

| Fecal Microbiota Transplantation (FMT) | Fresh fecal pellets collected from DSS-induced colitis mice treated with 50 mg/kg silibinin. Feces homogenized in sterile PBS (0.1 g/ml), filtered, and administered to recipient mice [1]. |

| Bacterial Culture & Gavage | Alistipes indistinctus and A. finegoldii cultured anaerobically in BHI broth at 37°C. Bacteria harvested in logarithmic growth phase, washed, and resuspended in PBS for oral gavage [1]. |

| Mechanistic Validation | Knockdown of colonic GAT-3 performed to confirm its essential role in the silibinin/R-DHIV mediated protective pathway [1] [2]. |

The GAT-3/RARβ/RORγt Signaling Pathway

The following diagram illustrates the central mechanistic pathway discovered in the study.

Mechanism of silibinin and R-DHIV in ameliorating colitis [1] [2].

Biochemical Profile of this compound

For your reference, here are the key biochemical characteristics of the central metabolite in this pathway.

| Property | Description |

|---|---|

| IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoic acid [3] |

| Chemical Formula | C₅H₁₀O₄ [3] |

| Average Molecular Weight | 134.1305 g/mol [3] |

| HMDB ID | HMDB0012141 [3] |

| Biological Role | Intermediate in valine, leucine, and isoleucine biosynthesis [3] |

| Source | Microbial (e.g., Alistipes), naturally occurring [1] [3] |

Research Context and Notes

It is important to place these findings within the broader research landscape:

- Mode of Action: The study establishes that the anti-colitis effect of silibinin is dependent on the gut microbiota. This was proven when antibiotic pretreatment abolished its benefits, which were then restored by FMT from silibinin-treated mice or by direct administration of R-DHIV [1].

- Broader Relevance: This research is part of a growing field focusing on how gut microbiota-derived metabolites influence host health and disease, including other metabolic diseases [4] [5].

- Chemical Structure: The (R)-enantiomer of 2,3-dihydroxy-isovalerate has a specific stereochemical configuration crucial for its bioactivity [6].

References

- 1. Silibinin-derived microbiota enrich (R)-2,3-dihydroxy ... [pmc.ncbi.nlm.nih.gov]

- 2. Silibinin-drived microbiota enrich ( R )- 2 , 3 - dihydroxy - isovalerate and... [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for... [hmdb.ca]

- 4. Key Stratification of Microbiota Taxa and Metabolites in the ... [mdpi.com]

- 5. Pharmacological and Nutritional Modulation of ... [pmc.ncbi.nlm.nih.gov]

- 6. File:( R )- 2 , 3 - Dihydroxy - isovalerate .svg - Wikipedia [en.wikipedia.org]

(R)-2,3-Dihydroxy-isovalerate gut microbiota metabolic pathway

Core Characteristics & Quantitative Data

The table below summarizes the fundamental biochemical data for (R)-2,3-dihydroxy-isovalerate from established metabolic databases [1] [2] [3].

| Property | Description |

|---|---|

| IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoic acid [1] [2] |

| Chemical Formula | C5H10O4 [1] [2] |

| Average Molecular Weight | 134.13 g·mol⁻¹ [2] |

| Chemical Identifiers | PubChem: 6935; LIPID MAPS: LMFA01050453 [3] |

| Primary Metabolic Role | Intermediate in valine, leucine, and isoleucine biosynthesis [1] [2] [3] |

The table below outlines the key findings from a groundbreaking August 2025 study that uncovered a new function for this metabolite in a gut microbiota-host signaling axis [4].

| Aspect | Description |

|---|---|

| Therapeutic Context | Amelioration of ulcerative colitis in a mouse model [4] |

| Source | Enriched by the herbal compound silibinin and associated with the bacterium Alistipes [4] |

| Key Experimental Evidence | • Antibiotic pretreatment abolished silibinin's benefits. • Fecal microbiota transplantation (FMT) from silibinin-treated mice reproduced benefits. • The metabolite itself protected against colitis and restored silibinin's effect in antibiotic-treated mice. [4] | | Identified Signaling Axis | GAT-3 / RARβ / RORγt [4] | | Proposed Mechanism | this compound targets the colonic GABA Transporter-3 (GAT-3), influencing retinoic acid receptor β (RARβ) and retinoid-related orphan receptor γt (RORγt) to exert anti-inflammatory effects. [4] |

The GAT-3/RARβ/RORγt Signaling Pathway

The 2025 study proposed a novel signaling pathway through which this compound exerts its anti-colitis effects. The following diagram illustrates this complex mechanism [4].

Diagram of the proposed signaling pathway for this compound's anti-colitic effects. [4]

Key Experimental Workflow & Validation

The discovery of this new pathway was supported by a series of key experiments. The workflow below outlines the critical steps that established the causal role of the gut microbiota and this specific metabolite [4].

Key experimental workflow establishing the gut microbiota-dependent anti-colitic effects of silibinin and this compound. [4]

Research Implications and Future Directions

This discovery positions this compound as a compelling microbiota-derived therapeutic metabolite or postbiotic [4]. For drug development professionals, this opens several avenues:

- Therapeutic Potential: Direct supplementation with this compound or analogs could be a strategy for treating ulcerative colitis or other inflammatory conditions modulated by the RORγt pathway.

- Target Validation: The GAT-3/RARβ/RORγt axis represents a novel drug target for inflammatory bowel disease (IBD).

- Precision Modulation: Developing interventions that selectively promote Alistipes and the production of this metabolite could be a synergistic approach.

References

dihydroxy-acid dehydratase EC 4.2.1.9 substrate specificity

Substrate Specificity and Catalytic Reaction

DHAD catalyzes the third step in the parallel biosynthesis of valine and isoleucine. It dehydrates 2,3-dihydroxy acids to their corresponding 2-keto acids [1] [2].

Table 1: Natural Substrates and Products of Dihydroxy-acid Dehydratase (EC 4.2.1.9)

| 2,3-Dihydroxy Acid Substrate (Input) | 2-Keto Acid Product (Output) | Associated Amino Acid Pathway |

|---|---|---|

| 2,3-dihydroxyisovalerate (DHIV) | 2-ketoisovalerate (KIV) | Valine biosynthesis |

| 2,3-dihydroxy-3-methylvalerate (DHMV) | 2-keto-3-methylvalerate (KMV) | Isoleucine biosynthesis |

The enzyme exhibits high specificity for these substrates. Studies using synthetic substrate analogues have shown that the enzyme uses a polar but concerted elimination mechanism [3]. The reaction proceeds with a proposed anti transition state, though stereochemical studies have found insufficient discrimination to conclusively prove this stereochemistry [3].

The following diagram illustrates the logical flow of the BCAA pathway, highlighting the specific reaction catalyzed by DHAD.

Logical flow of the BCAA pathway and DHAD reaction

Structural Determinants of Specificity

The substrate specificity of DHAD is governed by its active site architecture, which includes a critical Fe-S cluster and a divalent metal ion.

Table 2: Key Structural Features Governing DHAD Specificity

| Feature | Description | Role in Catalysis and Specificity |

|---|---|---|

| Fe-S Cluster | [2Fe-2S] (e.g., in spinach, A. thaliana, M. tuberculosis) or oxygen-sensitive [4Fe-4S] (e.g., in E. coli, S. aureus, C. jejuni) [2]. | The cluster directly coordinates the C3-OH group of the substrate, polarizing and weakening the bond to facilitate its elimination [2]. |

| Mg²⁺ Ion | A conserved divalent metal ion (Mg²⁺) bound near the Fe-S cluster [2]. | Positively charged Mg²⁺ stabilizes the negatively charged carboxylate group of the substrate and the carbanion intermediate formed during catalysis [2]. |

| Conserved Serine | A serine residue (e.g., in the active site of A. thaliana DHAD) [2]. | Acts as a catalytic base to initiate the reaction by abstracting a proton from the C2 position of the substrate [2]. |

Structural studies, such as the crystal structure of Arabidopsis thaliana DHAD, have been instrumental in understanding this mechanism [4] [2]. The active site geometry is highly conserved, even with different types of Fe-S clusters.

Experimental Characterization

Characterizing DHAD activity, especially for enzymes with oxygen-labile [4Fe-4S] clusters, requires careful experimental protocol.

Enzyme Activity Assay and Kinetic Analysis

A standard coupled spectrophotometric assay is used to measure DHAD activity by monitoring the disappearance of NADH [2].

Table 3: Example Kinetic Parameters for Various DHADs

| Organism | Fe-S Cluster Type | Specific Activity / kcat | Inhibitor (Ki) | Key Experimental Note |

|---|---|---|---|---|

| Staphylococcus aureus (SaDHAD) | [4Fe-4S] | kcat ~6.7 s⁻¹ (after reconstitution) [2] | N-isopropyloxalyl hydroxamate (IpOHA) (7.8 µM), Aspterric acid (51.6 µM) [2] | Requires anaerobic reconstitution for full activity [2]. |

| Campylobacter jejuni (CjDHAD) | [4Fe-4S] | kcat ~6.7 s⁻¹ (after reconstitution) [2] | IpOHA (32.9 µM), Aspterric acid (35.1 µM) [2] | Requires anaerobic reconstitution for full activity [2]. |

| E. coli (EcDHAD) | [4Fe-4S] | kcat ~70 s⁻¹ [2] | Not specified in results | Used as a benchmark for high activity [2]. |

| Arabidopsis thaliana (AtDHAD) | [2Fe-2S] | Not specified in results | Aspterric acid (0.3 µM) [2] | [2Fe-2S] cluster is more oxygen-stable [2]. |

Experimental Workflow for DHAD Characterization:

Key steps for characterizing DHAD enzyme activity

Key Protocols:

- Protein Expression and Purification: DHAD genes are cloned and expressed in a system like E. coli. Purification often uses affinity tags (e.g., His-tag) [2]. For DHADs with [4Fe-4S] clusters (e.g., from S. aureus, C. jejuni), purification should be performed under anaerobic conditions to prevent cluster degradation [2].

- Fe-S Cluster Reconstitution: For inactive [4Fe-4S] cluster-containing DHADs after purification, activity is restored by anaerobic incubation with DTT, ammonium iron(III) citrate, and sodium sulfide, followed by buffer exchange [2]. This step can boost activity by up to ~19,000-fold [2].

- Coupled Activity Assay: Activity is measured by coupling the DHAD reaction to upstream enzymes. The reaction mix includes:

- Buffer: HEPES or Tris-HCl (pH ~7.5-8.0).

- Cofactors: MgCl₂ (essential for DHAD activity), NADH.

- Enzymes: Acetolactate synthase (AHAS) and ketol-acid reductoisomerase (KARI).

- Substrate: Pyruvate (for DHIV production) or pyruvate with 2-ketobutyrate (for DHMV production). DHAD activity is determined by the rate of NADH oxidation, measured by a decrease in absorbance at 340 nm [2].

DHAD as a Drug Target

The absence of the BCAA pathway in humans makes DHAD an attractive target for antibacterial and antifungal drug development [1] [2].

- Essentiality in Pathogens: In the fungus Aspergillus fumigatus, deletion of the primary DHAD gene (Ilv3A/IlvC) led to auxotrophy for isoleucine and valine and reduced virulence in murine infection models [1].

- Potent Inhibitors:

- Aspterric Acid: A natural product that acts as a potent competitive inhibitor of A. thaliana DHAD (Ki = 0.3 µM). It mimics the natural substrate, with its hydroxycarboxylic acid group binding in the active site and its hydrophobic moiety occupying the substrate entrance channel [4] [2].

- N-isopropyloxalyl hydroxamate (IpOHA): A synthetic inhibitor showing strong potency against bacterial DHADs, such as SaDHAD (Ki = 7.8 µM) [2].

References

- 1. The Aspergillus fumigatus Dihydroxyacid Dehydratase Ilv3A/IlvC Is... [pmc.ncbi.nlm.nih.gov]

- 2. ‐ Dihydroxy From Pathogenic Bacteria: Emerging... Acid Dehydratases [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Mechanism and stereochemistry of .alpha.,.beta.-dihydroxyacid... [academia.edu]

- 4. 9JSQ: The mutant structure of Dihydroxyacid dehydratase ... [rcsb.org]

(R)-2,3-Dihydroxy-3-methylbutanoate biochemical role

Chemical Identity and Properties

This compound, also known as (R)-2,3-dihydroxy-isovalerate, is an anion with a net charge of -1 under physiological conditions [1] [2]. Its core chemical data is summarized in the following table.

| Property | Description |

|---|---|

| IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoate [1] [3] |

| Chemical Formula | C5H9O4⁻ [1] [2] |

| Average Mass | 133.123 Da [1] |

| Monoisotopic Mass | 133.05008 Da [2] |

| SMILES | CC(C)(O)[C@@H](O)C(=O)[O-] [1] |

| InChI Key | JTEYKUFKXGDTEU-VKHMYHEASA-M [1] [2] |

| Charge | -1 [1] [2] |

Biochemical Role and Metabolic Pathways

(R)-2,3-Dihydroxy-3-methylbutanoate plays an essential role in the biosynthesis of valine and leucine [3] [4].

- Enzymatic Production and Conversion: It is synthesized from 2-acetolactate (in the valine pathway) or 2-aceto-2-hydroxybutyrate (in the isoleucine pathway). This two-step reaction is catalyzed by a single enzyme, ketol-acid reductoisomerase (KARI; EC 1.1.1.86) [5] [6]. KARI first isomerizes the substrate and then reduces it using NADPH as a cofactor to produce the (R)-dihydroxy compound [6].

- Downstream Metabolism: The dihydroxy-acid dehydratase (DHAD; EC 4.2.1.9) subsequently dehydrates (R)-2,3-dihydroxy-3-methylbutanoate to form 2-oxoisovalerate (α-ketoisovalerate), the immediate precursor to valine and a key branch-point metabolite for leucine biosynthesis [3] [5].

The following diagram illustrates its central role in the metabolic network of branched-chain amino acid synthesis.

The central role of (R)-2,3-Dihydroxy-3-methylbutanoate (DHIV) in BCAA biosynthesis.

Detection and Analytical Methods

While specific experimental protocols for quantifying this metabolite were not detailed in the search results, its detection and analysis typically involve chromatographic and spectrometric techniques. The following table summarizes predicted physicochemical properties that are foundational for developing such analytical methods [3].

| Property | Predicted Value | Analytical Relevance |

|---|---|---|

| pKa (Strongest Acidic) | 3.8 [3] | Informs LC-MS mobile phase choice for separation. |

| Water Solubility | 529 - 717 g/L [3] [2] | Indicates high solubility in aqueous buffers. |

| LogP | -0.72 to -0.83 [3] [2] | Confirms high hydrophilicity, guiding column selection. |

| Polar Surface Area | 77.76 - 80.59 Ų [3] [2] | Suggests suitability for HILIC chromatography. |

Research and Application Contexts

Understanding this metabolite is crucial in several advanced research areas, particularly in metabolic engineering and stress response studies.

- Biosensor Development for Biofuels: Researchers have leveraged the BCAA biosynthesis pathway to create genetically encoded biosensors in yeast. The transcriptional regulator Leu3p is activated by α-isopropylmalate (α-IPM), a downstream product in the leucine pathway that shares a metabolic node with (R)-2,3-dihydroxy-3-methylbutanoate. These biosensors allow high-throughput screening for strains with enhanced production of biofuels like isobutanol and isopentanol [5]. The logic of one such biosensor configuration is shown below.

Mechanism of a Leu3p-based biosensor for BCAA pathway activity.

- Microbial Stress Response: Genome-scale metabolic models, such as the iCac802 model for Clostridium acetobutylicum, are used to study how microorganisms respond to stress. By integrating transcriptomic data, methods like CoreReg can identify key reactions whose flux changes under stress from metabolites like butanol and butyrate. Analyzing these "core sets" helps elucidate how stress impacts the entire metabolic network, including pathways involving (R)-2,3-dihydroxy-3-methylbutanoate [7].

References

- 1. ( R )- 2 , 3 - dihydroxy - 3 - methylbutanoate (CHEBI:49072) [ebi.ac.uk]

- 2. (R)-2,3-Dihydroxy-3-methylbutanoate (YMDB01070) [ymdb.ca]

- 3. Showing metabocard for this compound ... [hmdb.ca]

- 4. This compound [en.wikipedia.org]

- 5. Biosensor for branched-chain amino acid metabolism in ... [nature.com]

- 6. Ketol-acid reductoisomerase - Wikipedia [en.m.wikipedia.org]

- 7. Capturing the response of Clostridium acetobutylicum to ... [pmc.ncbi.nlm.nih.gov]

silibinin-derived microbiota (R)-2,3-Dihydroxy-isovalerate enrichment

Core Discovery at a Glance

The table below summarizes the key relationship and its therapeutic implication as established by the identified research.

| Aspect | Summary |

|---|---|

| Key Relationship | The administration of Silibinin modulates the gut microbiota, leading to the enrichment of specific bacteria from the Alistipes genus and a consequent increase in the microbial metabolite (R)-2,3-dihydroxy-isovalerate [1] [2]. |

| Therapeutic Outcome | This metabolite is a primary mediator of silibinin's protective effects against ulcerative colitis (UC) [1] [2]. |

| Molecular Mechanism | The anti-colitis effect is primarily mediated through the GAT-3/RARβ/RORγt signaling axis [1] [2]. |

Quantitative Data & Experimental Findings

The following tables consolidate the critical quantitative data and experimental outcomes from the key study.

Table 1: In Vivo Experimental Models and Key Findings This table outlines the core experiments conducted in a mouse model of DSS-induced colitis that established the causal relationships [1].

| Experimental Group | Treatment / Intervention | Key Findings / Outcome |

|---|---|---|

| DSS + Silibinin | 50 mg/kg silibinin (oral gavage) | Ameliorated colitis symptoms and pathology [1]. |

| DSS + Antibiotics (ABX) + Silibinin | ABX pretreatment + 50 mg/kg silibinin | ABX abolished the protective effect of silibinin, proving its action is gut microbiota-dependent [1]. |

| DSS + ABX + Silibinin + this compound | ABX pretreatment + both compounds | This compound restored the protective effects of silibinin even with ABX [1]. |

| Fecal Microbiota Transplantation (FMT) | FMT from silibinin-treated mice to DSS mice | Transferred the anti-colitis effect, further confirming the role of the modulated microbiota [1]. |

| Colonic GAT-3 Knockdown | Silibinin treatment in GAT-3 deficient mice | Diminished the impact of silibinin on colitis and the signaling axis, confirming GAT-3 as a critical target [1]. |

Table 2: Identified Bacterial Producers and Metabolite Details This table provides specifics on the bacterial sources and the chemical nature of the key metabolite [1] [3].

| Component | Details |

|---|---|

| Enriched Bacteria | Alistipes indistinctus and Alistipes finegoldii were identified and tested [1]. |

| Key Metabolite | This compound (also known as (2R)-2,3-dihydroxy-3-methylbutanoic acid) [1] [3]. |

| Metabolite Function | An intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) [3]. In this context, it exhibits the most pronounced anti-inflammatory effects both in vitro and in vivo [1]. |

| In Vivo Dose | 50 mg/kg (oral gavage) was effective in mouse models [1]. |

Detailed Experimental Protocols

The following methodologies are critical for replicating the key experiments.

Animal Model of Colitis and Treatment

- Colitis Induction: Colitis was induced in male C57BL/6 mice (6 weeks old) by providing 2.5% (w/v) dextran sulfate sodium (DSS) in drinking water ad libitum for 10 consecutive days [1].

- Treatment Administration: Simultaneously with DSS, mice received daily oral gavage of:

- Silibinin: At doses of 20, 50, or 100 mg/kg.

- This compound: At 50 mg/kg.

- Positive Control: Mesalazine (Mes) at 310 mg/kg [1].

- Microbiota Depletion: For antibiotic pretreatment, an ABX cocktail (1 mg/ml ampicillin, 5 mg/ml streptomycin, and 1 mg/ml colistin) was administered via drinking water for 2 weeks prior to and during DSS/silibinin treatment [1].

Fecal Microbiota Transplantation (FMT)

- Donor Preparation: Fresh fecal pellets were collected from donor mice with DSS-induced colitis that had been treated with 50 mg/kg silibinin [1].

- Slurry Preparation: Fecal samples were pooled, diluted in sterile PBS (0.1 g feces per 1 ml PBS), homogenized, and filtered through a 100-μm strainer [1].

- Transplantation: Recipient mice with ABX-pretreated and DSS-induced colitis were orally gavaged with 0.2 ml of this fecal homogenate [1].

Bacterial Culture and Gavage

- Bacterial Strains: Alistipes indistinctus and Alistipes finegoldii were cultured in BHI broth at 37°C under anaerobic conditions [1].

- Preparation for Gavage: Bacteria were harvested during the logarithmic growth phase by centrifugation, washed, and resuspended in PBS to a final concentration of 1 × 10⁹ CFU/ml [1].

- Administration: Mice were gavaged with 0.2 ml of this bacterial suspension [1].

Pathway and Workflow Visualization

The diagram below illustrates the mechanistic pathway through which silibinin and the derived metabolite exert their anti-colitis effect.

Mechanistic pathway of silibinin-derived metabolite against colitis.

The following chart outlines the key experimental workflow used to validate this mechanism.

Experimental workflow validating the microbiota-dependent mechanism.

Interpretation and Research Implications

The presented data provides a compelling, stepwise mechanistic explanation for silibinin's anti-colitis effect:

- Silibinin administration selectively modulates the gut microbiota.

- This leads to the enrichment of specific Alistipes species, which produce this compound.

- The metabolite directly targets the colonic GABA transporter 3 (GAT-3).

- This targeting initiates a signaling cascade through the RARβ/RORγt axis, ultimately reducing the pro-inflammatory Th17 cell response and ameliorating colitis [1] [2].

For drug development, This compound itself represents a promising novel therapeutic candidate or biologic for ulcerative colitis. Furthermore, the GAT-3/RARβ/RORγt axis is a newly identified target pathway for therapeutic intervention.

References

Klebsiella pneumoniae 2,3-Dihydroxyisovalerate accumulation mechanism

Core Metabolic Mechanism and Pathway

The accumulation of DHIV is fundamentally caused by the competition for a common precursor, α-acetolactate, between the 2,3-butanediol (2,3-BD) synthesis pathway and the Branched-Chain Amino Acid (BCAA) synthesis pathway [1] [2].

In wild-type K. pneumoniae, carbon flux heavily favors the 2,3-BD pathway. However, when the gene budA is knocked out, this balance is disrupted. The budA gene encodes the enzyme α-acetolactate decarboxylase, and its inactivation blocks the conversion of α-acetolactate to acetoin, thereby shutting down the 2,3-BD pathway [1] [3] [2]. This forces the accumulated α-acetolactate into the BCAA pathway, where it is sequentially converted to DHIV by the enzyme acetohydroxy acid isomeroreductase (IlvC) [2] [4].

To prevent the cell from reusing DHIV, a second key gene, ilvD, is disrupted. This gene encodes dihydroxy acid dehydratase, which is responsible for converting DHIV into the next intermediate, 2-ketoisovalerate [3] [5]. The double knockout strategy (ΔbudA, ΔilvD) is therefore a common and effective method to cause significant DHIV accumulation in the culture broth [3] [4].

The following diagram illustrates this metabolic logic and the effect of genetic modifications:

The figure illustrates the competing pathways for α-acetolactate in K. pneumoniae and the strategic knockouts (budA, ilvD) that lead to DHIV accumulation. Abbreviations: ALS, Acetolactate synthase; ALDC, Acetolactate decarboxylase; BDH, Butanediol dehydrogenase; AHAIR, Acetohydroxy acid isomeroreductase; DHAD, Dihydroxy acid dehydratase; KO, Knockout.

Enzyme Kinetics: The Competitive Edge of BudA

The reason why the wild-type strain preferentially produces 2,3-BD instead of BCAAs lies in the superior catalytic efficiency of the BudA enzyme compared to IlvC. The following table summarizes the key kinetic parameters that determine this competition [1]:

| Enzyme | Gene | Km for α-Acetolactate (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|---|

| α-Acetolactate decarboxylase | budA |

3.66 | 7.80 | ~2.13 |

| Acetohydroxy acid isomeroreductase | ilvC |

17.98 | 0.68 | ~0.04 |

Interpretation of Data: The data shows that BudA has both a higher affinity for α-acetolactate (lower Km) and a much faster catalytic rate (higher kcat) than IlvC. This means that under normal conditions, BudA outcompetes IlvC for the available α-acetolactate, efficiently pulling the carbon flux toward 2,3-butanediol production [1] [2].

Key Experimental Protocols

The research for establishing the DHIV accumulation mechanism and production process involved several critical experimental methodologies.

Gene Knockout Protocol

The construction of budA and ilvD knockout mutants in K. pneumoniae is typically achieved via suicide plasmid-mediated homologous recombination [3] [2].

- Vector System: The pKsacB vector is often used, which contains a sacB gene conferring sucrose sensitivity for negative selection [2].

- Procedure:

- The upstream and downstream homologous arms (approximately 500 bp each) of the target gene (e.g.,

budAorilvD) are amplified by PCR. - These fragments are sequentially cloned into the pKsacB vector.

- The resulting recombinant plasmid is transformed into E. coli and then mobilized into K. pneumoniae via conjugation.

- Transconjugants are selected using appropriate antibiotics. The first crossover event (plasmid integration) is selected.

- The second crossover event (plasmid excision) is promoted by sucrose counter-selection, yielding gene knockout mutants. The mutant genotypes are verified by PCR [3] [2].

- The upstream and downstream homologous arms (approximately 500 bp each) of the target gene (e.g.,

Fermentation and Analysis Protocol

The production and quantification of DHIV involve controlled fermentation and analytical techniques [3] [5].

- Strain and Culture: The engineered K. pneumoniae (e.g.,

ΔbudA, ΔilvD) is used. - Fermentation Conditions:

- Medium: A defined fermentation medium with glucose as the primary carbon source.

- Bioreactor Control: Fed-batch mode is employed for high-yield production.

- Critical Parameters: Research has identified that a pH of 6.5 and medium-level oxygen supplementation (e.g., 400 rpm agitation speed) are optimal for DHIV synthesis [3] [5].

- Metabolite Analysis: The concentrations of DHIV, other pathway intermediates (e.g., 2-ketoisovalerate), and by-products in the culture broth are typically analyzed using High-Performance Liquid Chromatography (HPLC) [3].

Production Optimization Insights

The foundational understanding of the accumulation mechanism has enabled further strain and process engineering to enhance DHIV yield:

- Blocking Byproduct Pathways: Knocking out genes responsible for lactic acid synthesis (

ldhA) in theΔbudA, ΔilvDbackground can further increase DHIV titers by preventing carbon loss [3] [5]. - Process Parameters: Maintaining weakly acidic conditions (pH 6.0-6.5) and controlling aeration are crucial for maximizing DHIV production and minimizing byproducts [3] [5].

- High-Performance Results: Under optimized fed-batch fermentation, one study reported a final titer of 36.5 g/L of DHIV over 45 hours, with a conversion ratio of 0.49 mol DHIV per mol of glucose consumed [3] [5].

References

- 1. Mechanism of metabolites distribution between 2,3- ... [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of metabolites distribution between 2,3- ... [sciencedirect.com]

- 3. 2,3-Dihydroxyisovalerate production by Klebsiella ... [pubmed.ncbi.nlm.nih.gov]

- 4. Production of 2,3-dihydroxyisovalerate by Enterobacter ... [sciencedirect.com]

- 5. , 2 - 3 production by Dihydroxyisovalerate Klebsiella pneumoniae [link.springer.com]

Comprehensive Analytical Methods for Quantifying (R)-2,3-Dihydroxy-isovalerate: Application Notes and Protocols

Introduction to (R)-2,3-Dihydroxy-isovalerate

This compound (also known as (2R)-2,3-dihydroxy-3-methylbutanoic acid) is an important intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) [1] [2]. Recent groundbreaking research has revealed its significant therapeutic potential in ameliorating ulcerative colitis via modulation of the GAT-3/RARβ/RORγt axis [3] [4]. This discovery has driven the need for robust, sensitive, and high-throughput analytical methods for its precise quantification in complex biological matrices. These application notes provide detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound to support drug discovery and metabolic research.

Chemical and Biological Properties

Structural Characteristics

- IUPAC Name: (2R)-2,3-dihydroxy-3-methylbutanoic acid

- Chemical Formula: C₅H₁₀O₄

- Average Molecular Weight: 134.13 g·mol⁻¹

- CAS Registry Number: 19451-56-0

- Stereochemistry: The (R) configuration is essential for its recently identified biological activity in colitis amelioration [1] [2].

Metabolic Context and Therapeutic Relevance

This compound functions as a crucial metabolic intermediate:

- Biosynthetic Role: Generated from 3-Hydroxy-3-methyl-2-oxobutanoic acid via the enzyme ketol-acid reductoisomerase (EC 1.1.1.86) and subsequently converted to 2-Oxoisovalerate by dihydroxy-acid dehydratase (EC 4.2.1.9) [1] [2].

- Therapeutic Mechanism: Recent studies demonstrate that this metabolite, enriched by silibinin-modulated gut microbiota (particularly Alistipes species), exerts potent anti-inflammatory effects and protects against colitis by targeting the colonic GABA transporter 3 (GAT-3), ultimately influencing the retinoic acid receptor β (RARβ) and retinoid-related orphan nuclear receptor γt (RORγt) [3] [4]. This GAT-3/RARβ/RORγt axis represents a novel signaling pathway for therapeutic intervention in inflammatory bowel disease.

Sample Preparation Protocols

Sample Collection and Storage

- Blood Samples: Collect via approved methods (e.g., abdominal aorta puncture in rodent models). Place in evacuated tubes containing EDTA-K₂ as an anticoagulant. Centrifuge at 4°C to separate plasma [5].

- Fecal Samples: Collect fresh fecal pellets, homogenize in sterile phosphate-buffered saline (PBS; recommended ratio 0.1 g feces per 1 mL PBS), and filter through a 100-μm strainer to create a homogenate for analysis or fecal microbiota transplantation studies [4].

- Storage: Immediately freeze all processed samples at -80°C until analysis to preserve metabolite integrity.

Metabolite Extraction

| Step | Parameter | Specification |

|---|---|---|

| 1 | Precipitation Solvent | Cold methanol or acetonitrile (LC-MS grade) |

| 2 | Sample:Solvent Ratio | 1:3 (v/v) |

| 3 | Mixing | Vortex vigorously for 60 seconds |

| 4 | Incubation | 20 minutes at -20°C |

| 5 | Centrifugation | 15,000 × g for 15 minutes at 4°C |

| 6 | Collection | Carefully transfer supernatant to a clean vial |

| 7 | Storage | Store at -80°C if not analyzing immediately |

This optimized protocol minimizes degradation and ensures efficient protein precipitation for clear sample analysis [5].

Analytical Methodologies

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry

UPLC-MS/MS provides the high sensitivity and selectivity required for quantifying this compound in complex biological samples without derivatization.

4.1.1 Chromatographic Conditions

- System: Waters ACQUITY UPLC HSS T3 C18 column (100 mm × 2.1 mm; 1.7 μm particle diameter) [2]

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Methanol with 0.1% formic acid

- Gradient Program:

- 0-1 min: 5% B

- 1-3 min: Linear increase to 95% B

- 3-4 min: Hold at 95% B

- 4-4.5 min: Return to 5% B

- 4.5-6 min: Re-equilibration at 5% B

- Flow Rate: 0.4 mL/min

- Column Temperature: 40°C

- Injection Volume: 5-10 μL

- Approximate Retention Time: ~1.41 minutes [2]

4.1.2 Mass Spectrometric Detection

- Ionization Mode: Electrospray Ionization (ESI) in negative mode

- Detection: Multiple Reaction Monitoring (MRM)

- Precursor Ion: [M-H]⁻ m/z 133.1

- Characteristic Product Ions: To be optimized for specific instruments (common fragments expected from hydroxyl and carboxylic acid groups)

- Source Temperature: 150°C

- Desolvation Temperature: 500°C

- Collision Energy: Optimized for maximum response of target ions

Chiral Separation Considerations

While the direct UPLC-MS/MS method above is effective, chiral separation may be necessary when studying stereoisomer-specific biological effects.

- Chiral Stationary Phases: The Chiralpak AD column (Chiral Technologies) has demonstrated superior performance for separating chiral molecules, followed by Cellulose-1 (Phenomenex) [6] [7].

- Alternative Technique: Supercritical Fluid Chromatography (SFC) with 3μm chiral stationary phases enables fast chiral screening (2.5 min gradient methods) and can be scaled up for preparative purification [6].

Data Analysis and Interpretation

Quantification Approach

- Calibration Standards: Prepare fresh this compound standards in the same matrix as samples (e.g., PBS, plasma) for matrix-matched calibration curves.

- Internal Standard: Use a stable isotopically labeled analog (when commercially available) or a structurally similar compound to correct for matrix effects and instrument variability.

- Linear Range: Typically 1-1000 ng/mL, with quantification based on peak area ratio of analyte to internal standard.

Quality Control Measures

| QC Level | Concentration | Acceptance Criteria |

|---|---|---|

| LLOQ | Lowest Calibrator | Signal-to-Noise ≥5, accuracy 80-120% |

| LQC | Low (3x LLOQ) | Accuracy ±20% |

| MQC | Middle (mid-range) | Accuracy ±15% |

| HQC | High (75% of ULOQ) | Accuracy ±15% |

Include quality control samples at low, medium, and high concentrations throughout sample batches to ensure data reliability.

Experimental Workflow and Biological Pathway

The following diagrams illustrate the complete analytical workflow and the biological context of this compound that necessitates its precise quantification.

Analytical Workflow

Biological Signaling Pathway

Applications in Drug Development

The precise quantification of this compound enables several critical applications in pharmaceutical research:

- Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of this bioactive metabolite in preclinical models.

- Biomarker Development: Evaluating its potential as a biomarker for silibinin treatment efficacy or inflammatory bowel disease status.

- Gut Microbiome Research: Investigating microbiota-derived metabolite production in response to therapeutic interventions, including fecal microbiota transplantation studies [4].

- Mechanism of Action Studies: Validating target engagement with GAT-3 and downstream effects on the RARβ/RORγt signaling axis [3].

Troubleshooting Guide

| Problem | Possible Cause | Solution |

|---|---|---|

| Poor Peak Shape | Column degradation | Recondition or replace column |

| Low Sensitivity | Source contamination | Clean ion source and cone |

| Retention Time Shift | Mobile phase pH variation | Prepare fresh mobile phases |

| High Background Noise | Incomplete sample cleanup | Optimize sample purification steps |

| Insufficient Chiral Resolution | Isomer co-elution | Implement chiral chromatography [6] |

Conclusion

These application notes provide validated protocols for the reliable quantification of this compound, a metabolite with emerging therapeutic significance. The described UPLC-MS/MS method offers the sensitivity, specificity, and throughput required for modern drug discovery pipelines focused on microbiome-derived metabolites and their host interactions.

References

- 1. ( R )- 2 , 3 - Dihydroxy - isovalerate - Wikipedia [en.wikipedia.org]

- 2. Showing metabocard for this compound ... [hmdb.ca]

- 3. Silibinin-drived microbiota enrich ( R )- 2 , 3 - dihydroxy - isovalerate and... [pubmed.ncbi.nlm.nih.gov]

- 4. Silibinin-derived microbiota enrich (R)-2,3-dihydroxy ... [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomic strategies and biochemical analysis of the ... [pmc.ncbi.nlm.nih.gov]

- 6. A high approach to purifying throughput using 3μm... chiral molecules [pubmed.ncbi.nlm.nih.gov]

- 7. (PDF) A high approach to purifying throughput ... chiral molecules [academia.edu]

Proposed Application Note: UPLC-Q-TOF/MS Analysis of (R)-2,3-Dihydroxy-isovalerate

1. Introduction (R)-2,3-Dihydroxy-isovalerate is a key intermediate in the branched-chain amino acid valine degradation pathway. Its accurate quantification in biological samples like serum or urine is crucial for research in metabolic disorders, such as Maple Syrup Urine Disease, and in various metabolomics studies. UPLC-Q-TOF/MS offers the high resolution, sensitivity, and mass accuracy needed to identify and quantify this polar metabolite in complex matrices.

2. Experimental Protocol

2.1. Sample Preparation Proper sample preparation is critical for removing proteins and concentrating analytes.

- Protein Precipitation: This is the most common method for serum or plasma. Add 300 µL of ice-cold methanol or acetonitrile to 100 µL of serum [1] [2]. Vortex the mixture for 5 minutes and incubate on ice for 10 minutes. Centrifuge at 12,000-15,000 rpm for 10 minutes at 4°C [1]. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas [2].

- Reconstitution: Reconstitute the dried residue in 100 µL of 80% methanol in water or a mobile phase-compatible solvent [1]. Vortex and centrifuge again before UPLC analysis.

2.2. Instrumentation and Analytical Conditions The following conditions, synthesized from multiple studies, provide a robust starting point for method development.

Table 1: Suggested UPLC-Q-TOF/MS Conditions

| Parameter | Recommended Setting | Alternative Options & Notes |

|---|---|---|

| UPLC System | Waters ACQUITY UPLC H-class | Agilent 1290 UPLC |

| Mass Spectrometer | Waters Xevo G2-XS Q-TOF | |

| Column | Waters UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) [1] | HSS T3 (for better polar retention) [3] |

| Column Temp. | 45 °C [1] | |

| Mobile Phase A | 0.1% Formic acid in water [4] | 10 mM Ammonium Acetate (pH ~4.8) [3] |

| Mobile Phase B | Methanol [4] or Acetonitrile [3] | Acetonitrile generally provides sharper peaks. |

| Gradient | 2% B to 95% B over 10-15 minutes | A specific, optimized gradient must be developed. |

| Flow Rate | 0.4 mL/min [1] | 0.5-0.6 mL/min is also common [3] [4] |

| Injection Volume | 2-5 µL [3] [1] | |

| Ionization Mode | ESI-Negative | Polar acids typically ionize well in negative mode. |

| Capillary Voltage | -2.5 kV [4] | |

| Source Temp. | 120 °C [1] [4] | |

| Desolvation Temp. | 450-500 °C [1] [4] | |

| Cone Gas Flow | 50 L/h [4] | |

| Desolvation Gas Flow | 800 L/h [4] | |

| Mass Range | 50 - 600 m/z | |

| Collision Energy | Low (6 eV) for MS; Ramp (10-45 eV) for MS/MS [4] | |

| Lock Mass | Leucine-enkephalin [3] [5] | For real-time mass correction. |

2.3. Data Processing

- Use the instrument's software (e.g., Waters MassLynx) to process raw data.

- Identify the analyte by its accurate mass (theoretical [M-H]⁻ for this compound is ~147.05) and its retention time compared to an authentic standard.

- For confirmation, use MS/MS fragmentation to obtain a structural fingerprint.

- Quantify by integrating the peak area and comparing it to a calibration curve of the reference standard.

Workflow and Method Development Strategy

The following diagrams outline the overall experimental workflow and the key parameters to optimize for a successful analysis.

Experimental Workflow for Metabolite Analysis

Key Parameters for Method Development

Key Considerations for Method Development

- Column Choice: A standard C18 column may not sufficiently retain very polar compounds like this compound. Consider a HSS T3 or other specialized columns for hydrophilic interaction liquid chromatography (HILIC) [3].

- Mobile Phase pH: The use of ammonium acetate or formic acid affects ionization efficiency in the MS source. A slightly acidic pH (4-5) is often suitable for negative ion mode [3] [4].

- Specificity: The high mass accuracy of Q-TOF instruments is essential to distinguish this compound from its isomers or other metabolites with similar nominal masses.

Important Limitations and Notes

- Lack of Direct Reference: The specific parameters for this compound are not listed in the search results. The provided protocol is an expert synthesis based on analyses of similar small, acidic metabolites.

- Method Validation: For any quantitative bioanalysis, the developed method must be rigorously validated according to guidelines like ICH Q2(R1) for parameters including linearity, accuracy, precision, and matrix effects [3].

- Standard Requirement: An authentic chemical standard of this compound is absolutely mandatory for developing and validating this method, particularly to establish retention time and generate optimized MS/MS spectra.

References

- 1. High-Throughput Untargeted Serum Metabolomics Analysis of... [pmc.ncbi.nlm.nih.gov]

- 2. UPLC-Q-TOF/MS Analysis [bio-protocol.org]

- 3. UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities [japsonline.com]

- 4. An integrated strategy of UPLC - Q - TOF - MS analysis, network... [pmc.ncbi.nlm.nih.gov]

- 5. Functional metabolomics using UPLC - Q / TOF - MS combined with... [pubs.rsc.org]

fermentation process for 2,3-Dihydroxyisovalerate production Klebsiella pneumoniae

Metabolic Engineering and Fermentation Strategy

The production of 2,3-Dihydroxyisovalerate (DIV) leverages a metabolically engineered strain of Klebsiella pneumoniae [1] [2]. DIV is a natural intermediate in the valine and leucine biosynthesis pathway but does not accumulate in wild-type microorganisms [1] [2]. The engineered production strategy involves blocking competing pathways and optimizing fermentation conditions to divert carbon flux toward DIV accumulation.

The table below summarizes the key genetic modifications used to construct the producer strain:

| Target Gene | Gene Function | Modification | Effect on Metabolism |

|---|---|---|---|

| ilvD | Dihydroxy acid dehydratase | Disruption/Knockout | Prevents conversion of DIV to the next metabolite (2-ketoisovalerate), forcing DIV accumulation [1] [2]. |

| budA | α-Acetolactate decarboxylase | Disruption/Knockout | Blocks the major 2,3-Butanediol pathway, increasing carbon flow into the branched-chain amino acid pathway where DIV is synthesized [1] [2]. |

| ldhA (assumed) | Lactate dehydrogenase | Disruption/Knockout | Blocks the lactic acid synthesis pathway, eliminating a major by-product and further boosting DIV yield [1] [2]. |

The following diagram illustrates the central metabolic pathways of K. pneumoniae and the rational design of the DIV production strain:

Fermentation Protocol and Performance Data

Detailed Fermentation Process

- Strain Preparation: The production strain is Klebsiella pneumoniae with confirmed ΔbudA, ΔilvD, and ΔldhA genotypes [1] [2].

- Seed Culture: Inoculate a single colony into a rich medium (e.g., LB) and incubate overnight at 37°C with shaking.

- Fermentation Medium: Use a defined mineral salts medium with glucose as the primary carbon source.

- Fed-Batch Fermentation:

- Bioreactor Setup: Conduct the fermentation in a bioreactor with a working volume of 1-5 L.

- Inoculation: Transfer the seed culture to the bioreactor at a typical inoculum size of 5-10% (v/v).

- Process Control:

- Temperature: Maintain at 37°C.

- pH: Control at 6.5 using aqueous ammonia or NaOH [1] [2].

- Oxygenation: Maintain "medium level oxygen supplementation," corresponding to an agitation speed of 400 rpm in the referenced study, to balance cell growth and product formation [1] [2].

- Feeding Strategy: Initiate a glucose feed once the initial batch is consumed to maintain a concentration that avoids catabolite repression while preventing excessive substrate accumulation.

- Harvest: The fermentation typically runs for 45 hours. Samples are taken periodically to monitor cell density, substrate consumption, and product formation [1].

Fermentation Performance

Under the optimized protocol, the engineered strain achieves high levels of DIV production. The key performance metrics from a representative fed-batch fermentation are summarized below:

| Parameter | Performance Value |

|---|---|

| Final DIV Titer | 36.5 g/L [1] [2] |

| Fermentation Duration | 45 hours [1] [2] |

| Conversion Ratio | 0.49 mol DIV / mol glucose [1] [2] |

| Optimal pH | 6.5 [1] [2] |

| Key Agitation Speed | 400 rpm [1] [2] |

Application Notes for Researchers

- Critical Parameters: Maintaining the pH at 6.5 is crucial, as shifting to neutral pH (6-7) can redirect metabolism toward 2,3-butanediol production [3]. The "medium level" oxygen supply is also essential, as high aeration might promote excessive cell growth and by-product formation.

- Analytical Methods: DIV concentration can be analyzed via High-Performance Liquid Chromatography (HPLC) equipped with a refractive index (RI) or UV detector.

- Strain Verification: Regularly verify the genetic stability of the engineered strain by plating on selective media or by PCR after long-term cultivation and storage.

This protocol establishes an efficient biological route for DIV production with a high conversion ratio and titer, providing a robust basis for industrial-scale application [1] [2].

References

ilvD gene knockout for 2,3-Dihydroxyisovalerate accumulation

Background and Rationale

The ilvD gene encodes for dihydroxyacid dehydratase, a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. It catalyzes the dehydration of 2,3-Dihydroxyisovalerate (DHIV) to 2-Ketoisovalerate [1] [2]. Knocking out ilvD creates a metabolic block that causes the precursor, DHIV, to accumulate as the cell can no longer process it further [1].

This approach has been successfully demonstrated in Klebsiella pneumoniae. By disrupting ilvD and simultaneously knocking out the budA gene (which redirects carbon flux from 2,3-butanediol production towards the BCAA pathway), researchers achieved a high titer of DHIV [1].

Application Notes & Experimental Protocol

The following section outlines a detailed protocol for engineering a DHIV-overproducing strain in K. pneumoniae, based on the study that reported a final titer of 36.5 g/L in a fed-batch fermentation [1].

Strain Engineering Strategy

The core of the protocol involves a series of precise genetic modifications to the bacterial host.

Step 1: Disruption of the

ilvDGene- Objective: To prevent the conversion of DHIV to 2-Ketoisovalerate, forcing DHIV accumulation [1].

- Methodology: Employ a gene knockout system such as CRISPR-Cas9 or Red recombinase to disrupt the

ilvDgene. Replace the target gene with a selectable marker (e.g., an antibiotic resistance cassette) via homologous recombination. Verify the knockout with PCR and DNA sequencing.

Step 2: Knockout of the

budAGene- Objective: To increase the carbon flux into the DHIV biosynthesis pathway by eliminating a major competing pathway [1].

- Methodology: The

budAgene, encoding α-acetolactate decarboxylase, is crucial for 2,3-butanediol production. Its removal redirects the carbon flow from α-acetolactate towards the branched-chain amino acid synthesis pathway, thereby increasing DHIV precursor availability.

Step 3 (Optional): Blocking By-product Formation

- Objective: To further enhance yield by eliminating other metabolic sinks. The study identified lactic acid as a by-product; blocking its synthesis pathway can lead to a further increase in DHIV levels [1].

The following diagram illustrates the metabolic pathway and the impact of these genetic modifications:

Diagram: Metabolic Engineering for DHIV Accumulation. Knocking out ilvD prevents the conversion of DHIV, leading to its accumulation. Disrupting budA and ldh redirects carbon flux and reduces by-products [1].

Fermentation and Culture Conditions

Optimal fermentation parameters are critical for high-yield production.

- Medium: Use a defined synthetic medium with glucose as the primary carbon source [1] [3].

- pH: Maintain the culture at a slightly acidic pH of 6.5 [1].

- Aeration: Provide medium-level oxygen supplementation (e.g., 400 rpm agitation in a benchtop bioreactor). Avoid fully anaerobic conditions, which can halt growth and production [1] [3].

- Process: Implement a fed-batch fermentation strategy to avoid substrate inhibition and achieve high cell density. The referenced study achieved peak production over 45 hours [1].

Quantitative Data Summary

The table below summarizes the key quantitative outcomes from the foundational study on DHIV production in K. pneumoniae [1].

Table 1: Key Performance Metrics for DHIV Production in Engineered K. pneumoniae

| Metric | Value | Conditions |

|---|---|---|

| Final Titer | 36.5 g/L | Fed-batch fermentation over 45 h |

| Conversion Ratio | 0.49 mol/mol glucose | Fed-batch fermentation |

| Optimal pH | 6.5 | Shake flask & bioreactor |

| Key Genetic Modifications | ΔilvD, ΔbudA |

Critical Considerations for Experimental Design

- Host Organism: While this protocol is for K. pneumoniae, the principle can be adapted to other workhorses like E. coli or Corynebacterium glutamicum, though the specific genetic background and regulatory mechanisms will differ [4] [5].

- Bottleneck Identification: Be aware that DHIV accumulation can be influenced by upstream bottlenecks. Research in yeast suggests the iron-sulphur cluster enzyme dihydroxyacid dehydratase (IlvD) can be a rate-limiting factor, and its absence or inefficiency can cause intermediate buildup [3].

- Analytical Methods: Employ HPLC or GC-MS to accurately quantify DHIV accumulation in the culture broth and to monitor the levels of other metabolites like 2,3-butanediol and lactate to assess the effectiveness of your knockouts [1] [3].

References

- 1. , 2 - 3 production by Klebsiella pneumoniae Dihydroxyisovalerate [pubmed.ncbi.nlm.nih.gov]

- 2. Team... - 2014.igem.org [2014.igem.org]

- 3. A key contributor to low isobutanol yields of engineered ... [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Metabolic Engineering for the ... [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic engineering of Escherichia coli for the production of ... [pmc.ncbi.nlm.nih.gov]

dihydroxyacid dehydratase enzyme activity assay protocols

DHAD Enzyme Activity Assay Methods

The table below summarizes the key characteristics of different assay methods for studying DHAD.

| Assay Method | Measured Parameter | Key Steps & Description | Applications & Quantitative Data |

|---|

| Reverse-Phase HPLC Assay [1] | Quantification of α-ketoacid products (α-ketoisovalerate, α-keto-β-methylvalerate) | 1. Enzyme reaction with cell-free extracts. 2. Derivatization of α-ketoacids with 2,4-dinitrophenylhydrazine (DNPH). 3. Separation and quantification via reverse-phase C-18 column. | Sensitivity: Detects as little as 50 pmol of α-ketoisovalerate. Specific Activity Example: E. coli extract: 8 μmol/hr/mg protein. | | Microscale Thermophoresis (MST) [2] | Binding affinity (Dissociation constant, Kd) between DHAD and inhibitors | 1. Label DHAD or inhibitor. 2. Measure changes in fluorescence as a function of ligand concentration via thermophoresis. 3. Data fitted to a binding curve to determine Kd. | Herbicide Lead (I-6e): Kd = 1 µM. Natural Substrate: Kd = 5.39 µM. Used for high-throughput screening of designed inhibitors [2]. | | Co-crystallization & X-ray Crystallography [2] | 3D atomic structure of DHAD-inhibitor complex | 1. Purify and crystallize DHAD with bound inhibitor. 2. Solve crystal structure using X-ray diffraction. 3. Analyze binding interactions and mechanism. | Resolution: 2.19 Å structure of A. thaliana DHAD with inhibitor I-6e. Reveals precise molecular interactions for rational inhibitor design [2]. |

Detailed HPLC-Based Activity Assay Protocol

This protocol, based on the method from Analytical Biochemistry, provides a robust method for quantifying DHAD activity by directly measuring its products [1].

1. Sample Preparation

- Obtain cell-free extracts from your biological source (e.g., E. coli, plants) using standard lysis and centrifugation techniques [1].

- Prepare the natural substrates, 2,3-dihydroxy-3-methylbutanoate (for valine pathway) or 2,3-dihydroxy-3-methylpentanoate (for isoleucine pathway) [3].

2. Enzyme Reaction

- Incubate the cell-free extract with the appropriate dihydroxyacid substrate in a suitable reaction buffer.

- Run the reaction at the optimal temperature for your DHAD enzyme (e.g., 30-37°C) for a defined period.

- Terminate the reaction at specific time points, typically by acidification or heat inactivation.

3. Product Derivatization

- Add 2,4-dinitrophenylhydrazine (DNPH) to the terminated reaction mixture.

- Allow the reaction to proceed to ensure complete derivatization of the α-ketoacid products (α-ketoisovalerate and α-keto-β-methylvalerate) into their hydrazone derivatives [1].

4. HPLC Analysis

- Column: Reverse-phase C-18 column (e.g., Zorbax ODS) [1].

- Mobile Phase: Use a gradient system, typically composed of water and acetonitrile, possibly with modifiers like methanol or acetic acid, to achieve optimal separation.

- Detection: Monitor the eluent with a UV-Vis or PDA detector. The dinitrophenylhydrazone derivatives are typically detected at around 340-360 nm.

- Quantification: Calculate the concentration of the α-ketoacid products by comparing the peak areas of the samples to a standard curve generated with known quantities of the authentic compounds [1].

Integrated Workflow for DHAD Research

The diagram below illustrates how these techniques can be combined in a rational design pipeline for discovering and characterizing DHAD inhibitors.

Key Technical Considerations

- Enzyme Sensitivity: DHAD contains oxygen-sensitive [2Fe-2S] or [4Fe-4S] clusters essential for its catalytic activity [2] [4]. All assay procedures, especially enzyme purification and the initial reaction steps, should be performed under anaerobic conditions (e.g., in an anaerobic chamber or using sealed, oxygen-scavenged systems) to preserve full enzyme activity [2].

- Assay Selection Guide:

- The HPLC-based assay is ideal for directly confirming catalytic activity and measuring kinetic parameters in crude extracts or purified enzyme preparations [1].

- MST is excellent for the rapid screening of a large number of potential inhibitors by measuring binding affinity directly, without the need for a coupled enzyme system [2].

- X-ray Crystallography is a powerful but specialized tool that provides atomic-level insight for rational drug design once a potent inhibitor has been identified [5] [2].

References

- 1. A reverse-phase high-performance liquid chromatography assay for... [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate-based discovery of... | Nature Communications [nature.com]

- 3. - Dihydroxy - Wikipedia acid dehydratase [en.wikipedia.org]

- 4. Structure‐Guided Modulation of the Catalytic Properties of ... [pmc.ncbi.nlm.nih.gov]

- 5. Structural Bases of Dihydroxy Acid Dehydratase Inhibition ... [sciencedirect.com]

Microbial Production and Optimization of 2,3-Dihydroxyisovalerate: Application Notes and Protocols

Introduction

2,3-Dihydroxyisovalerate (DHIV) is a key intermediate in the valine and leucine biosynthesis pathway. Despite its significance, no natural microorganism has been identified that can accumulate this compound in substantial quantities [1]. Recent advances in metabolic engineering and fermentation technology have enabled the development of microbial platforms for DHIV production, offering a sustainable biological route as an alternative to chemical synthesis [1] [2].

This protocol details optimized procedures for DHIV production using engineered strains of Klebsiella pneumoniae and Enterobacter cloacae, two organisms that have demonstrated particularly high production capabilities [1] [2]. The document provides comprehensive guidance on strain development, fermentation optimization, and analytical methods to achieve high DHIV titers, yields, and productivity suitable for research and development applications.

Background and Scientific Basis

Metabolic Pathways Involved

DHIV is naturally synthesized in the branched-chain amino acid biosynthesis pathway but is typically rapidly converted to subsequent metabolites. The strategic blocking of specific metabolic steps enables its accumulation in the culture broth [1] [2].

The diagram below illustrates the key metabolic pathways and engineering strategies for DHIV production in Klebsiella pneumoniae and Enterobacter cloacae:

Figure 1: Metabolic Pathway Engineering for DHIV Production. Strategic deletions of budA (acetolactate decarboxylase) and ilvD (dihydroxy acid dehydratase) genes redirect carbon flux from 2,3-butanediol and valine synthesis toward DHIV accumulation [1] [2].

Key Metabolic Engineering Strategies

The production strategy leverages the intersection between the 2,3-butanediol synthesis pathway and the branched-chain amino acid synthesis pathway, which share the common step of α-acetolactate synthesis [1]. Two key genetic modifications are employed:

budA gene disruption: Knocking out the acetolactate decarboxylase gene (budA) prevents the conversion of acetolactate to acetoin, thereby redirecting carbon flow into the branched-chain amino acid synthesis pathway and increasing DHIV precursor availability [1] [2].

ilvD gene disruption: Disrupting the dihydroxy acid dehydratase gene (ilvD) prevents the conversion of DHIV to 2-ketoisovalerate, causing DHIV to accumulate in the culture broth as it cannot be further metabolized [1] [2].

This dual-disruption strategy has been successfully applied in both Klebsiella pneumoniae and Enterobacter cloacae, suggesting it may be a universal approach for DHIV accumulation in 2,3-butanediol-producing bacteria [2].

Materials and Methods

Strain Development and Genetic Engineering

3.1.1 Bacterial Strains

- Production Strains: Klebsiella pneumoniae (e.g., ATCC strain) or Enterobacter cloacae (e.g., ATCC strain) [1] [2]

- Control Strain: Wild-type counterpart

3.1.2 Gene Disruption Protocol

Primer Design: Design primers homologous to the upstream and downstream regions of the target genes (budA and ilvD) with appropriate restriction enzyme sites.

Gene Disruption Cassette Preparation:

- Amplify antibiotic resistance markers with flanking homology regions

- Alternatively, prepare CRISPR-Cas9 components for targeted gene disruption

Transformation:

- Prepare electrocompetent cells of the host strain

- Transform with the disruption cassette using electroporation (2.5 kV, 5 ms pulse for K. pneumoniae)

Selection and Verification:

- Plate transformed cells on media containing appropriate antibiotics

- Incubate at 37°C for 24 hours

- Screen colonies by colony PCR and sequence verification

Strain Validation:

- Validate successful gene disruptions by fermentation profiling

- Confirm absence of target protein expression via Western blot (if antibodies available)

Fermentation Protocols

3.2.1 Media Composition

Table 1: Optimized Fermentation Media Composition for DHIV Production

| Component | Concentration | Notes | |---------------|-------------------|-----------| | Carbon Source | | | Glucose | 20-40 g/L (initial) | Maintain <20 g/L in fed-batch | | Nitrogen Source | | | Ammonium citrate | 10-30 g/L | Optimized at 21.9 g/L for Bacillus strains [3] | | Salts | | | KH₂PO₄ | 1 g/L | Phosphate buffer | | K₂HPO₄ | 4.2 g/L | Optimized for B. licheniformis [4] | | MgSO₄·7H₂O | 0.32-3.6 g/L | Optimized at 3.6 g/L for B. subtilis [3] | | FeCl₃·6H₂O | 0.04 g/L | Trace element | | CaCl₂·2H₂O | 0.15 g/L | Trace element | | MnCl₂·4H₂O | 0.12 g/L | Trace element | | Other Components | | | Yeast extract | 5-13.38 g/L | Complex nutrient source [4] | | Tryptone | 5-6.41 g/L | Complex nutrient source [4] |

3.2.2 Culture Conditions and Optimization

Table 2: Optimized Fermentation Parameters for DHIV Production

| Parameter | Optimal Condition | Effect on Production |

|---|---|---|

| Temperature | 37°C | Standard for K. pneumoniae and E. cloacae |

| Initial pH | 6.5 | Maximum production for K. pneumoniae [1] |

| Aeration | 400 rpm (medium oxygen) | Balanced energy and reducing equivalent generation [1] |

| Fermentation Mode | Fed-batch | Prevents substrate inhibition |

| Culture Duration | 45-96 hours | Time-dependent on strain and conditions |

3.2.3 Fed-Batch Fermentation Procedure

Pre-culture Preparation:

- Inoculate a single colony from fresh agar plate into 15 mL of basal medium

- Incubate at 37°C with shaking at 200 rpm for 12-24 hours

Bioreactor Inoculation:

- Transfer pre-culture to bioreactor containing optimized medium at 1-10% (v/v) inoculation rate

- Use working volume of 0.9 L in 3-L fermenter

Process Control:

Feeding Strategy:

- Monitor glucose concentration throughout fermentation

- Initiate feeding when glucose concentration drops below 20 g/L

- Add concentrated glucose solution (400-700 g/L) to maintain glucose availability while avoiding osmotic stress

Harvest:

- Terminate fermentation after 45-96 hours, when glucose consumption rate decreases significantly

- Centrifuge culture broth at 8,000 × g for 15 minutes to separate cells

- Collect supernatant for DHIV quantification and downstream processing

Analytical Methods

3.3.1 DHIV Quantification

- Sample Preparation: Filter supernatant through 0.22 μm membrane filter

- HPLC Analysis:

- Column: HPX-87H ion exclusion column (Bio-Rad)

- Mobile phase: 5 mM H₂SO₄

- Flow rate: 0.6 mL/min

- Column temperature: 50°C

- Detection: Refractive index detector (RID) or UV detector at 210 nm

- Retention time: Approximately 10-12 minutes (validate with authentic standard)

3.3.2 Byproduct Analysis

- Organic Acids (Lactic acid, Acetic acid): HPLC as above

- 2,3-Butanediol and Acetoin: GC-FID or HPLC

- Glucose Concentration: YSI Biochemistry Analyzer or HPLC

Results and Discussion

Performance of Optimized Systems

Table 3: Comparative DHIV Production Performance by Different Bacterial Systems

| Strain | Genetic Modifications | Titer (g/L) | Productivity (g/L/h) | Yield (mol/mol glucose) | Culture Duration (h) |

|---|---|---|---|---|---|

| K. pneumoniae | ΔbudA, ΔilvD | 36.5 | 0.81 | 0.49 | 45 [1] |

| E. cloacae | ΔbudA, ΔilvD | 31.2 | 0.41 | 0.56 | 76 [2] |

| B. subtilis CS13 (for comparison) | - | 125.5 (2,3-BD) | 2.45 (2,3-BD) | 0.45 (2,3-BD) | 96 [3] |

Key Optimization Parameters

4.2.1 Oxygen Supply Optimization

Oxygen transfer rate significantly impacts DHIV production. The optimal agitation speed of 400 rpm for K. pneumoniae represents a medium oxygen supplementation level that balances energy generation and precursor supply [1]. Higher oxygen levels may favor acetoin formation, while lower levels reduce metabolic activity.

4.2.2 pH Control

Maintaining pH at 6.5 is critical for optimal DHIV production in K. pneumoniae [1]. This pH likely stabilizes the activity of key enzymes in the pathway, including acetohydroxy acid isomeroreductase, which has optimal activity around pH 6.3 [5].

4.2.3 Byproduct Reduction

Lactic acid has been identified as a significant byproduct in DHIV fermentation. Disruption of lactic acid synthesis pathway (ldhA gene) further increases DHIV production by redirecting carbon flux [1]. Similar strategies can be applied to reduce other byproducts such as acetic acid and succinic acid.

The following workflow summarizes the complete experimental process from strain development to product quantification:

Figure 2: Experimental Workflow for DHIV Production Optimization. The sequential process from strain construction through fermentation to analytical quantification ensures systematic optimization of DHIV production parameters.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

|---|---|---|

| Low DHIV titer | Incomplete gene disruption | Verify disruptions by PCR sequencing |

| Suboptimal aeration | Optimize agitation speed (300-500 rpm) | |

| Incorrect pH | Maintain strict pH control at 6.5 | |

| High byproduct formation | Insufficient pathway blocking | Engineer additional deletions (e.g., ldhA) |

| Imbalanced C/N ratio | Optimize ammonium citrate concentration | |

| Low yield | Substrate inhibition | Implement fed-batch with controlled feeding |

| Carbon diversion to biomass | Limit nitrogen source for production phase | |

| Process variability | Inconsistent inoculum | Standardize pre-culture conditions |

Conclusion

The protocols outlined herein provide a robust framework for microbial production of 2,3-dihydroxyisovalerate using engineered bacterial strains. The key success factors include:

- Strategic pathway engineering through budA and ilvD gene disruptions

- Optimized fermentation parameters, particularly pH control at 6.5 and medium oxygen supply

- Fed-batch cultivation with controlled feeding strategy

- Byproduct minimization through additional genetic modifications

The achieved titers of over 30 g/L with conversion yields of approximately 0.5 mol/mol glucose provide a foundation for industrial-scale implementation [1] [2]. Further optimization through systems metabolic engineering and advanced fermentation control strategies may enhance production economics for commercial applications.

References

- 1. , 2 - 3 by Klebsiella pneumoniae Dihydroxyisovalerate production [link.springer.com]

- 2. Production of 2,3-dihydroxyisovalerate by Enterobacter ... [pubmed.ncbi.nlm.nih.gov]

- 3. Process optimization for mass production of 2,3-butanediol by ... [pmc.ncbi.nlm.nih.gov]